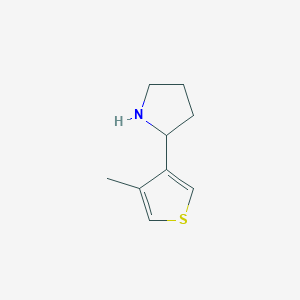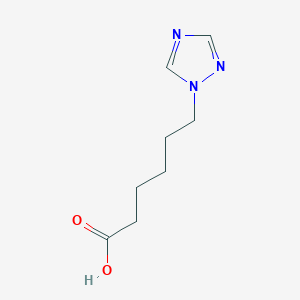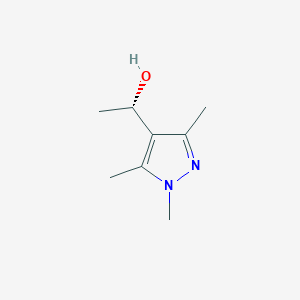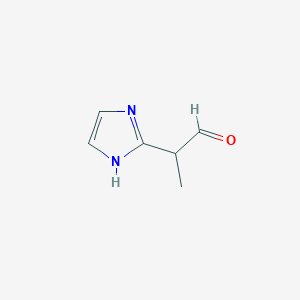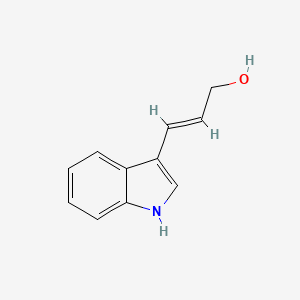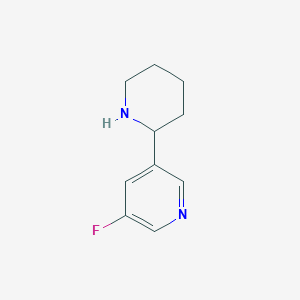![molecular formula C9H15Cl B13608022 1-(Chloromethyl)bicyclo[2.2.2]octane CAS No. 66618-90-4](/img/structure/B13608022.png)
1-(Chloromethyl)bicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)bicyclo[222]octane is an organic compound with the molecular formula C9H15Cl It is a bicyclic structure featuring a chloromethyl group attached to a bicyclo[222]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Chloromethyl)bicyclo[2.2.2]octane can be synthesized through several methods. One common approach involves the chloromethylation of bicyclo[2.2.2]octane. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often require controlled temperatures and specific reaction times to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)bicyclo[2.2.2]octane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield hydrocarbons or other reduced derivatives
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of hydrocarbons or other reduced compounds
Scientific Research Applications
1-(Chloromethyl)bicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the synthesis of specialty chemicals, polymers, and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)bicyclo[2.2.2]octane involves its reactivity as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to participate in various nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The bicyclic structure provides rigidity and stability, influencing the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with nitrogen atoms, used as a catalyst and reagent in organic synthesis.
Quinuclidine: Similar bicyclic structure with a nitrogen atom, used in medicinal chemistry and as a catalyst.
Bicyclo[2.2.2]octane Derivatives: Various derivatives with different functional groups, used in materials science and organic synthesis.
Uniqueness
1-(Chloromethyl)bicyclo[2.2.2]octane is unique due to its chloromethyl functional group, which imparts specific reactivity and allows for the formation of a wide range of derivatives. Its rigid bicyclic structure also provides distinct steric and electronic properties, making it valuable in various chemical and industrial applications .
Properties
CAS No. |
66618-90-4 |
|---|---|
Molecular Formula |
C9H15Cl |
Molecular Weight |
158.67 g/mol |
IUPAC Name |
1-(chloromethyl)bicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H15Cl/c10-7-9-4-1-8(2-5-9)3-6-9/h8H,1-7H2 |
InChI Key |
YKSXILUTMOSRKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CC2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


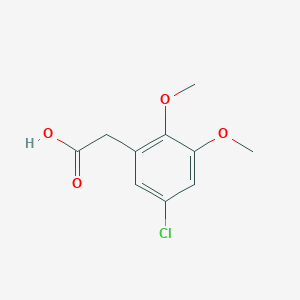
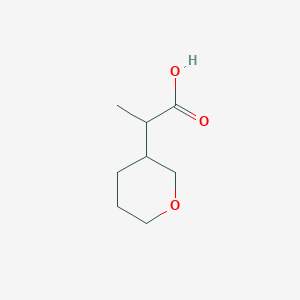
![N-benzyl-3,3-dimethylspiro[3.3]heptan-1-amine](/img/structure/B13607951.png)
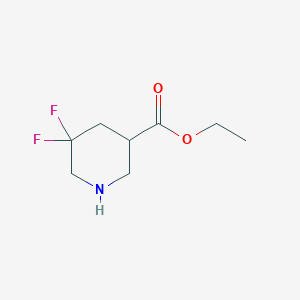
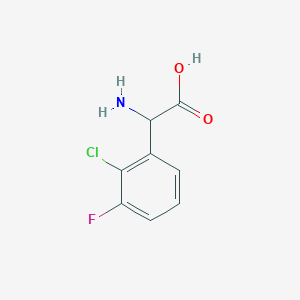

![5-(3-Bromopropyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B13607965.png)
